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molecular formula C10H5BrO4 B1682678 6-Bromocoumarin-3-carboxylic acid CAS No. 2199-87-3

6-Bromocoumarin-3-carboxylic acid

Cat. No. B1682678
M. Wt: 269.05 g/mol
InChI Key: XFQHPAXNKDYMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642788B2

Procedure details

DIEA (35.6 μL, 0.2 mmol) was added to 6-bromo-3-carboxy-coumarin (50.0 mg, 0.19 mmol) and HATU (77.7 mg, 0.2 mmol) in 2 mL of DMF with constant stirring at room temperature until a clear solution resulted. Subsequently, 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine (38.9 mg, 0.19 mmol) was added and allowed to react overnight when a solid precipitated out of solution. The resulting precipitate was filtered, dried under suction, and finally dried overnight in vacuo to give 61.4 mg of product in 68% yield: LCMS (ESI) m/z 461 (MH+).
Name
Quantity
35.6 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
77.7 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
38.9 mg
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[Br:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[O:17][C:16](=[O:21])[C:15]([C:22]([OH:24])=O)=[CH:14]2.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[N:49]1[C:50]([C:58]2[CH:59]=[C:60]([NH2:64])[CH:61]=[CH:62][CH:63]=2)=[CH:51][N:52]2[CH:57]=[CH:56][CH:55]=[CH:54][C:53]=12>CN(C=O)C>[N:49]1[C:50]([C:58]2[CH:59]=[C:60]([NH:64][C:22]([C:15]3[C:16](=[O:21])[O:17][C:18]4[C:13]([CH:14]=3)=[CH:12][C:11]([Br:10])=[CH:20][CH:19]=4)=[O:24])[CH:61]=[CH:62][CH:63]=2)=[CH:51][N:52]2[CH:57]=[CH:56][CH:55]=[CH:54][C:53]=12 |f:2.3|

Inputs

Step One
Name
Quantity
35.6 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mg
Type
reactant
Smiles
BrC=1C=C2C=C(C(OC2=CC1)=O)C(=O)O
Name
Quantity
77.7 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
38.9 mg
Type
reactant
Smiles
N=1C(=CN2C1C=CC=C2)C=2C=C(C=CC2)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with constant stirring at room temperature until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted
CUSTOM
Type
CUSTOM
Details
to react overnight when a solid
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
precipitated out of solution
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under suction, and finally dried overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N=1C(=CN2C1C=CC=C2)C=2C=C(C=CC2)NC(=O)C=2C(OC1=CC=C(C=C1C2)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 61.4 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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